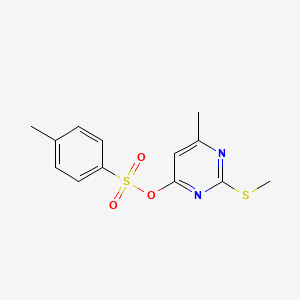
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group and a methylsulfanyl group, along with a sulfonate ester linked to a methylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactionsThe final step involves the esterification of the pyrimidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the sulfonate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-(methylsulfanyl)pyrimidine-4,5-diol: Similar structure but with hydroxyl groups on the pyrimidine ring.
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Differing by the presence of an additional methyl group on the pyrimidine ring.
5-Hydroxymethyl-6-methylpyrimidine-2,4-diol: Contains hydroxymethyl and diol groups on the pyrimidine ring.
Uniqueness
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate is unique due to the combination of its pyrimidine core with a sulfonate ester linked to a methylbenzene ring.
Propiedades
Número CAS |
71671-84-6 |
|---|---|
Fórmula molecular |
C13H14N2O3S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(6-methyl-2-methylsulfanylpyrimidin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14N2O3S2/c1-9-4-6-11(7-5-9)20(16,17)18-12-8-10(2)14-13(15-12)19-3/h4-8H,1-3H3 |
Clave InChI |
QELQBHVKTBUULH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC(=C2)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


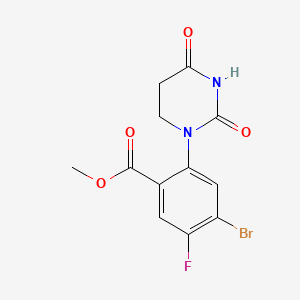
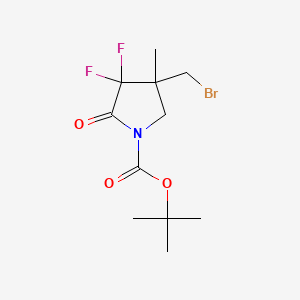
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
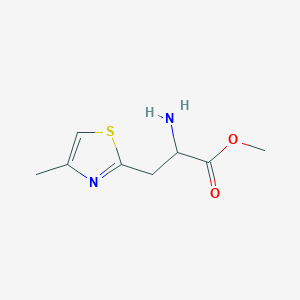
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
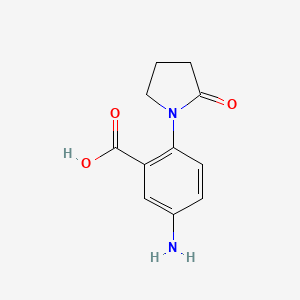
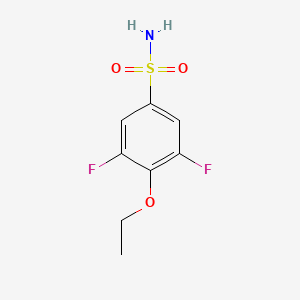
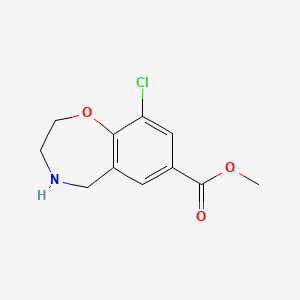
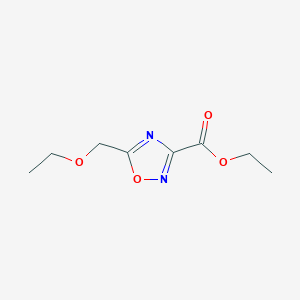
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)

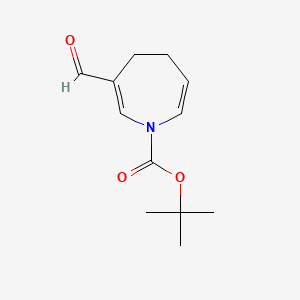

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
